![molecular formula C7H5N3O2 B168442 Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16952-65-1](/img/structure/B168442.png)
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the pyridopyrimidine family, which is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mechanism of Action
Target of Action
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has been found to interact with several targets. These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it has been identified as an inhibitor of protein tyrosine kinases . This interaction results in the inhibition of the kinase activity, which can lead to the disruption of various cellular processes, including cell growth and proliferation .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, it has been found to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, the compound can disrupt these processes, potentially leading to cell death .
Result of Action
The compound’s interaction with its targets and its impact on various biochemical pathways can result in several molecular and cellular effects. For instance, it has been found to exhibit antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . These effects are likely the result of the compound’s ability to disrupt various cellular processes, including cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves the Staudinger–aza-Wittig reaction. This method uses readily available N-(3-azido-1-tosylpropyl)urea as a starting material, which is prepared through a three-component condensation of 3-azidopropanal, p-toluenesulfinic acid, and urea in water. The reaction of this urea with the Na-enolate of acetylacetone in MeCN, followed by dehydration in the presence of TsOH, yields the desired this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibitory activity, making it a promising anticancer agent.
Uniqueness
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its broad spectrum of biological activities and its ability to inhibit multiple key enzymes and pathways. This versatility makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBAIDZJRMVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342012 | |
Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16952-65-1 | |
Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones highlighted in these papers?
A1: Both papers describe methods for synthesizing Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones. The first paper [] focuses on oxidative aromatization as a key step in the synthesis. The second paper [] highlights a convenient synthesis of these compounds, although specifics about the method require referring to the full text.
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